molecular formula C10H10N2O B3045097 1-Phenyl-3-prop-2-yn-1-ylurea CAS No. 101871-81-2

1-Phenyl-3-prop-2-yn-1-ylurea

Cat. No.: B3045097
CAS No.: 101871-81-2
M. Wt: 174.2 g/mol
InChI Key: LPMOFOYPMBQANL-UHFFFAOYSA-N
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Description

1-Phenyl-3-prop-2-yn-1-ylurea is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a phenyl group attached to a urea moiety, which is further substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-prop-2-yn-1-ylurea can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with propargylamine. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-prop-2-yn-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Corresponding oxides.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Phenyl-3-prop-2-yn-1-ylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-prop-2-yn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Phenyl-3-prop-2-yn-1-ylurea can be compared with other similar compounds, such as:

    Phenylurea: A simpler analog with a phenyl group attached to a urea moiety.

    Propargylurea: A compound with a propargyl group attached to a urea moiety.

    Phenylpropargylamine: A compound with both phenyl and propargyl groups attached to an amine moiety.

Uniqueness: this compound is unique due to the presence of both phenyl and propargyl groups attached to a urea moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-phenyl-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOFOYPMBQANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559180
Record name N-Phenyl-N'-prop-2-yn-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101871-81-2
Record name N-Phenyl-N′-2-propyn-1-ylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101871-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N'-prop-2-yn-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g (0.45 mol) of propargylamine dissolved in 80 ml of toluene are added dropwise to a suspension of 50 ml (0.45 mol) of phenyl isocyanate in 160 ml of toluene. The mixture is stirred for 1 h 30 min, the precipitate is filtered, washed with a small amount of toluene and then dried in a vacuum oven at 40° C. 70.7 g of product are obtained. (m.p.=133° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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